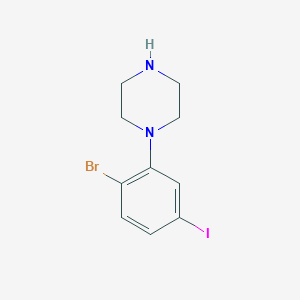
1-(2-Bromo-5-iodophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-iodophenyl)piperazine is a versatile small molecule scaffold with the chemical formula C10H12BrIN2 and a molecular weight of 367.03 g/mol . It is primarily used in research settings and is not intended for human or veterinary use . The compound features a piperazine ring substituted with bromine and iodine atoms on the phenyl ring, making it a valuable building block in organic synthesis .
準備方法
The synthesis of 1-(2-Bromo-5-iodophenyl)piperazine typically involves the reaction of 2-bromo-5-iodoaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
化学反応の分析
1-(2-Bromo-5-iodophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2-Bromo-5-iodophenyl)piperazine has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Bromo-5-iodophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine and iodine atoms on the phenyl ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-(2-Bromo-5-iodophenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloro-5-iodophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-iodophenyl)piperazine: Similar structure but with different substitution positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions in various chemical and biological contexts .
生物活性
1-(2-Bromo-5-iodophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination and iodination of phenylpiperazine derivatives. The general synthetic route can be summarized as follows:
- Starting Material : Piperazine is reacted with 2-bromo-5-iodoaniline.
- Reagents : Common reagents include bromine or iodine sources, solvents like DMF or DMSO, and bases such as potassium carbonate.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Anticancer Activity
This compound has shown promising anticancer activity in various studies. For instance:
- Cell Lines Tested : It has been evaluated against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- IC50 Values : Preliminary results indicate IC50 values ranging from 0.5 to 10 µM, suggesting significant cytotoxic effects compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Strains : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be comparable to those of established antibiotics, indicating potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Piperazine Ring : Modifications at the piperazine nitrogen or on the aromatic ring significantly affect potency.
- Halogen Effects : The presence of bromine and iodine atoms enhances lipophilicity and potentially increases cellular uptake.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer properties in vivo.
- Methodology : Administered to tumor-bearing mice.
- Results : Significant tumor reduction was observed with minimal side effects.
-
Study on Antimicrobial Properties :
- Objective : To assess the compound's effectiveness against resistant bacterial strains.
- Methodology : In vitro assays against clinical isolates.
- Results : Demonstrated potent activity against multi-drug resistant strains, indicating a potential therapeutic application.
Table 1: Biological Activity Summary
特性
IUPAC Name |
1-(2-bromo-5-iodophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNNXNIYLKHHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













